molecular formula C23H28N2O3S B2562375 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1235093-90-9

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2562375
CAS No.: 1235093-90-9
M. Wt: 412.55
InChI Key: BYPITDRPCNTPMK-UHFFFAOYSA-N
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Description

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a naphthalene-1-sulfonamide group linked to a piperidine ring, a structural motif shared with compounds that are potent and selective inhibitors of the enzyme butyrylcholinesterase (BChE) . The piperidine ring is a privileged scaffold in pharmaceutical science, present in more than twenty classes of therapeutics, and is frequently utilized in the design of central nervous system (CNS)-active drugs . The incorporation of the 2,5-dimethylfuran moiety may further modulate the compound's physicochemical properties, potentially influencing its bioavailability and interaction with biological targets. The mechanism of action for related naphthalene-sulfonamide piperidine compounds involves reversible inhibition of BChE . In late stages of neurodegenerative conditions like Alzheimer's disease (AD), BChE plays a dominant role in hydrolyzing the neurotransmitter acetylcholine. Therefore, selective BChE inhibitors are investigated as a promising strategy to alleviate cholinergic dysfunction and improve cognitive functions without the peripheral adverse effects often associated with acetylcholinesterase inhibitors . Compounds with this core structure have demonstrated procognitive effects in preclinical models of AD-like symptoms . As part of the sulfonamide class, this compound is characterized by the presence of the sulfonamide functional group (-SO2NH-), which is found in a diverse range of pharmacologically active molecules . Researchers can leverage this compound as a valuable chemical probe for studying cholinesterase function, neuropharmacology, and for the design and development of novel therapeutic agents for cognitive disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-17-14-21(18(2)28-17)16-25-12-10-19(11-13-25)15-24-29(26,27)23-9-5-7-20-6-3-4-8-22(20)23/h3-9,14,19,24H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPITDRPCNTPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4) and its antiproliferative effects against various cancer cell lines. This article reviews the synthesis, biological evaluation, and molecular mechanisms underlying the activity of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the bromination of 1-hydroxy acetonaphthone followed by reactions with sulfanilamide to yield the final sulfonamide derivative. Characterization is often performed using IR, NMR, and mass spectrometry to confirm the structure and purity of the compound.

Antiproliferative Activity

The antiproliferative effects of N-(naphthalene-1-sulfonamide) derivatives have been studied extensively. For instance, a related compound with a naphthalen-1-yl moiety exhibited significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively . This suggests that modifications to the naphthalene structure can enhance biological activity.

Table 1: Antiproliferative Activity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)
5cMCF-70.51 ± 0.03
5cA5490.33 ± 0.01

The mechanism by which these compounds exert their antiproliferative effects has been linked to their ability to inhibit tubulin polymerization. For example, compound 5c was shown to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Inhibition of FABP4

Recent studies have identified naphthalene sulfonamide derivatives as potent inhibitors of FABP4, a protein implicated in metabolic disorders such as diabetes and atherosclerosis . The binding affinities of these compounds were found to be comparable or superior to existing inhibitors like BMS309403. Structural studies using X-ray crystallography have elucidated the binding modes and interactions within the FABP4 binding pocket.

Table 2: Binding Affinities of Naphthalene Derivatives to FABP4

CompoundBinding Affinity (Kd)
16dkComparable to BMS309403
16doSuperior to BMS309403

Case Studies

Several case studies highlight the therapeutic potential of naphthalene sulfonamides in preclinical models:

  • Diabetes Management : In vivo studies demonstrated that FABP4 inhibitors can improve glucose metabolism in diabetic mouse models.
  • Cancer Treatment : The antiproliferative properties observed in cell lines suggest that these compounds could be developed into effective chemotherapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide with structurally or functionally related compounds:

Compound Name Core Structure Key Substituents Biological Activity Pharmacokinetic Notes
This compound (Target) Naphthalene-sulfonamide 2,5-Dimethylfuran-3-ylmethyl-piperidine Not explicitly reported (inferred sulfonamide activity) Likely moderate lipophilicity due to furan and naphthalene
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Naphthalene-sulfonamide 3,4-Dimethoxyphenethyl, methylamine Insecticidal, antimicrobial Enhanced solubility due to polar methoxy groups
2'-Fluoroortho-fluorofentanyl (N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide) Piperidine-4-ylamide 2-Fluorophenethyl, 2-fluorophenyl Opioid receptor agonist (fentanyl analog) High lipophilicity, rapid blood-brain barrier penetration
4'-Methyl acetyl fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide) Piperidine-4-ylamide 4-Methylphenethyl, phenylacetamide Opioid receptor agonist Moderate metabolic stability due to methyl substitution

Structural and Functional Analysis

Core Structure Differences: The target compound’s naphthalene-sulfonamide core contrasts with the piperidine-4-ylamide backbone of fentanyl analogs (e.g., 2'-fluoroortho-fluorofentanyl). The 2,5-dimethylfuran substituent in the target compound introduces steric and electronic effects distinct from the fluorophenyl or methylphenethyl groups in fentanyl analogs. Furan’s electron-rich nature may alter π-π stacking or metabolic pathways compared to halogenated aryl groups .

Biological Activity :

  • Fentanyl analogs (e.g., 2'-fluoroortho-fluorofentanyl) target μ-opioid receptors, whereas sulfonamide derivatives like the target compound may interact with enzymes (e.g., carbonic anhydrases) or microbial targets .
  • The dimethoxyphenyl substituent in N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide enhances antimicrobial activity, suggesting that aryl substitutions significantly modulate efficacy .

Furan vs. Fluorine: The 2,5-dimethylfuran group may confer metabolic resistance to oxidative degradation compared to fluorinated groups, which are prone to defluorination .

Research Findings and Implications

  • Sulfonamide Derivatives : The crystal structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide reveals weak intermolecular interactions (C–H⋯O, π–π) that stabilize the lattice, a feature likely shared with the target compound . Such interactions could influence crystallization and formulation stability.
  • Piperidine Modifications : Piperidine-substituted compounds like fentanyl analogs show that N-alkylation (e.g., phenethyl groups) enhances receptor affinity. The target compound’s furan-methyl-piperidine chain may similarly optimize spatial orientation for target engagement .

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